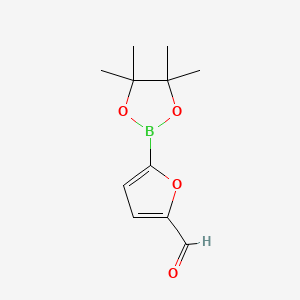

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

Übersicht

Beschreibung

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a formyl group and a boronic ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde typically involves the borylation of furan derivatives. One common method is the palladium-catalyzed borylation of 5-bromo-2-furaldehyde using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium acetate, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki-Miyaura reactions.

Major Products

Oxidation: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid.

Reduction: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-methanol.

Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura reaction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions:

The compound can serve as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. Its pinacolboronate group facilitates the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules. For example, it can be coupled with aryl halides to produce substituted furans and other aromatic compounds, which are essential in pharmaceutical and agrochemical industries .

Formation of Covalent Organic Frameworks (COFs):

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is utilized in the synthesis of COFs. These frameworks are constructed through imine linkages formed by the reaction of aldehydes with amines. The resulting COFs exhibit tunable porosity and functionality, making them ideal for applications in gas storage and separation .

Materials Science

Photocatalysis:

The compound has been integrated into photocatalytic systems for light-induced hydrogen generation. Its structural properties allow it to participate in photochemical reactions that convert solar energy into chemical energy. Studies have shown that COFs incorporating this compound can achieve high efficiency in photocatalytic hydrogen evolution reactions .

Organic Light Emitting Diodes (OLEDs):

Due to its electronic properties, this compound is explored as a potential material for OLEDs. The incorporation of this compound can enhance the light-emitting efficiency and stability of OLED devices .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde involves its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the formyl group can participate in nucleophilic addition reactions, further expanding its utility in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde

- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring, a formyl group, and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science .

Biologische Aktivität

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a furan ring and a dioxaborolane moiety, which may contribute to its reactivity and biological interactions.

- Chemical Formula : C11H15BO4

- Molecular Weight : 226.05 g/mol

- CAS Number : 73183-34-3

The structure of this compound allows for diverse functionalization, which can enhance its biological activity. The boron atom in the dioxaborolane structure is particularly noteworthy for its ability to form complexes with various biological molecules.

Biological Activity

Research on the biological activity of this compound has revealed several areas of interest:

Anticancer Activity

Studies have indicated that related compounds featuring furan and dioxaborolane groups exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).

- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 1 µM for certain derivatives .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of derivatives similar to this compound:

- Results : The compound demonstrated a significant reduction in cell viability across multiple cancer cell lines compared to control groups. The study highlighted the importance of the furan moiety in enhancing cytotoxicity.

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | <0.5 | Tubulin inhibition |

| A549 | <0.7 | Apoptosis induction |

| HL-60 | <0.9 | Cell cycle arrest |

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties:

- Results : Compounds similar to this aldehyde showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Eigenschaften

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQZZPPWTRWPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682200 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273731-82-1 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.